molecular formula C16H13ClN4O2S3 B12160501 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B12160501
M. Wt: 425.0 g/mol
InChI Key: YSPNRFQZUDOIIK-LSCVHKIXSA-N
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Description

The compound with the molecular formula C16H13ClN4O2S3 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13ClN4O2S3 typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nitration, halogenation, and sulfonation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, where they are combined under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of C16H13ClN4O2S3 may involve large-scale reactions in reactors, followed by purification processes. The conditions are optimized to maximize yield and minimize costs, often involving catalysts and controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

C16H13ClN4O2S3: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

C16H13ClN4O2S3: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C16H13ClN4O2S3 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

C16H13ClN4O2S3: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with similar functional groups or molecular frameworks.

    Uniqueness: The presence of specific functional groups, such as the combination of chlorine, nitrogen, and sulfur atoms, gives unique chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O2S3

Molecular Weight

425.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C16H13ClN4O2S3/c17-13-6-2-1-4-11(13)9-24-15-20-21-16(26-15)25-10-14(22)19-18-8-12-5-3-7-23-12/h1-8H,9-10H2,(H,19,22)/b18-8-

InChI Key

YSPNRFQZUDOIIK-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CO3)Cl

Origin of Product

United States

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